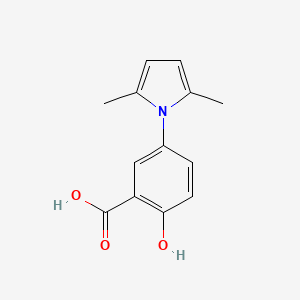

5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid

描述

Molecular Formula and Weight Analysis

Molecular Formula and Weight Analysis

The fundamental molecular characteristics of 5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid are well-established through analytical chemistry methods. The compound possesses the molecular formula C₁₃H₁₃NO₃, which indicates the presence of thirteen carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and three oxygen atoms. This composition reflects the structural complexity arising from the combination of a benzoic acid backbone with a substituted pyrrole ring system.

The molecular weight determination has been consistently reported across multiple analytical sources as 231.25 grams per mole. This molecular weight value is critical for stoichiometric calculations, solution preparation, and analytical method development. The precision of this measurement reflects the accuracy of modern analytical instrumentation used in compound characterization.

The compound is registered under Chemical Abstracts Service number 313701-92-7, providing a unique identifier for database searches and regulatory compliance. Additional structural identifiers include the MDL number MFCD01125266, which facilitates cross-referencing in chemical databases and literature searches.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₃NO₃ | |

| Molecular Weight | 231.25 g/mol | |

| CAS Number | 313701-92-7 | |

| MDL Number | MFCD01125266 |

The structural formula reveals key functional groups including a carboxylic acid group (-COOH), a phenolic hydroxyl group (-OH), and a substituted pyrrole ring. The spatial arrangement of these functional groups contributes to the compound's chemical reactivity and physical properties.

Crystallographic Data and X-ray Diffraction Studies

The crystallographic characterization of this compound requires systematic investigation of its solid-state structure through X-ray diffraction techniques. While specific crystallographic parameters for this compound are not extensively documented in the available literature, the general approach to such studies involves single crystal growth followed by diffraction data collection.

Related structural studies have been conducted on similar pyrrole-containing compounds, providing insights into potential crystallographic behavior. Crystal structure determination typically involves the collection of diffraction data using X-ray generators equipped with imaging plate detectors, followed by data indexing and scaling using specialized software packages. The crystallization process often requires optimization of conditions including solvent selection, temperature control, and concentration adjustment to obtain suitable single crystals.

For compounds containing both carboxylic acid and pyrrole functionalities, intermolecular hydrogen bonding patterns significantly influence crystal packing arrangements. The hydroxyl and carboxylic acid groups can participate in hydrogen bond networks that stabilize specific crystal forms. The pyrrole nitrogen atom may also contribute to these intermolecular interactions, affecting the overall crystal structure.

The physical appearance of the compound has been reported as a solid powder, suggesting that crystalline forms can be obtained under appropriate conditions. Further crystallographic studies would provide valuable information about unit cell parameters, space group symmetry, and molecular packing arrangements that influence the compound's solid-state properties.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and electronic environment of this compound. The compound's Nuclear Magnetic Resonance spectrum exhibits characteristic signals corresponding to different hydrogen and carbon environments within the molecule.

The pyrrole ring system contributes distinctive spectral features, with the 2,5-dimethyl substitution pattern creating specific chemical shift patterns. Studies of related 2,5-dimethylpyrrole compounds have shown characteristic proton signals that can be used to identify this structural motif. The methyl groups attached to the pyrrole ring typically appear as singlets in the aliphatic region of the spectrum.

The benzoic acid portion of the molecule generates aromatic proton signals in the characteristic downfield region. The hydroxyl substitution at the ortho position relative to the carboxylic acid group creates a specific substitution pattern that influences the chemical shifts and coupling patterns of the aromatic protons. The carboxylic acid proton typically appears as a broad signal that may exchange with deuterated solvents.

| Structural Component | Expected Chemical Shift Range | Multiplicity |

|---|---|---|

| Pyrrole methyl groups | 1.5-2.5 ppm | Singlet |

| Pyrrole ring protons | 5.5-6.5 ppm | Singlet |

| Aromatic protons | 7.0-8.0 ppm | Multiple |

| Carboxylic acid proton | 10-13 ppm | Broad singlet |

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information by revealing the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group typically appears around 170-180 ppm, while aromatic carbons are observed in the 110-160 ppm region. The pyrrole ring carbons and methyl carbons contribute additional signals that help confirm the structural assignment.

Infrared Absorption Profile Analysis

Infrared spectroscopy reveals the vibrational characteristics of functional groups present in this compound. The compound's Infrared spectrum exhibits distinct absorption bands corresponding to various molecular vibrations that serve as fingerprints for structural identification.

The carboxylic acid functionality produces characteristic absorption patterns including a broad O-H stretching vibration typically observed around 2500-3300 cm⁻¹ and a strong C=O stretching vibration near 1700 cm⁻¹. These bands are diagnostic for the presence of the carboxylic acid group and their exact positions can provide information about hydrogen bonding and molecular environment.

The phenolic hydroxyl group contributes an additional O-H stretching vibration, usually appearing as a sharp band around 3200-3600 cm⁻¹. The exact frequency depends on the extent of intermolecular hydrogen bonding and crystal packing effects in the solid state.

The aromatic ring systems, including both the benzene ring and the pyrrole ring, generate C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The pyrrole ring also contributes characteristic C-H stretching vibrations around 3000-3100 cm⁻¹ and C-N stretching vibrations that help confirm the heterocyclic structure.

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Carboxylic acid O-H | 2500-3300 | Broad, strong | ν(O-H) |

| Phenolic O-H | 3200-3600 | Sharp, medium | ν(O-H) |

| Aromatic C-H | 3000-3100 | Medium | ν(C-H) |

| Carboxylic acid C=O | 1650-1750 | Strong | ν(C=O) |

| Aromatic C=C | 1400-1600 | Medium | ν(C=C) |

The methyl groups attached to the pyrrole ring produce characteristic C-H stretching and bending vibrations in the aliphatic region, typically around 2800-3000 cm⁻¹ for stretching and 1350-1470 cm⁻¹ for bending motions.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns of this compound. The molecular ion peak appears at mass-to-charge ratio 231, corresponding to the molecular weight of the intact molecule.

Fragmentation studies of related pyrrole-containing compounds reveal common fragmentation pathways that can be applied to understand the breakdown patterns of this molecule. The 2,5-dimethylpyrrole substructure has been studied using mass spectrometry, showing characteristic fragment ions at various mass-to-charge ratios. Key fragmentation patterns include loss of methyl groups, ring opening reactions, and cleavage of the bond connecting the pyrrole ring to the benzoic acid portion.

The carboxylic acid functionality commonly undergoes decarboxylation, resulting in loss of 45 mass units (COOH) or 44 mass units (CO₂). The phenolic hydroxyl group may be lost as a neutral species, contributing to specific fragmentation pathways. The pyrrole ring system can undergo various rearrangement reactions under mass spectrometric conditions.

| Fragment Ion (m/z) | Proposed Structure | Loss from Molecular Ion |

|---|---|---|

| 231 | [M]⁺ | Molecular ion |

| 186 | [M-COOH]⁺ | Loss of carboxyl group |

| 187 | [M-CO₂]⁺ | Loss of carbon dioxide |

| 95 | Dimethylpyrrole⁺ | Loss of substituted benzoic acid |

The fragmentation patterns provide valuable structural confirmation and can be used to distinguish between positional isomers of similar compounds. High-resolution mass spectrometry can determine exact masses of fragment ions, providing additional structural insights and confirming molecular formula assignments for both the parent ion and major fragment ions.

属性

IUPAC Name |

5-(2,5-dimethylpyrrol-1-yl)-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-8-3-4-9(2)14(8)10-5-6-12(15)11(7-10)13(16)17/h3-7,15H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDOGIZEEBHJSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC(=C(C=C2)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354603 | |

| Record name | 5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313701-92-7 | |

| Record name | 313701-92-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=731232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid typically involves the reaction of 2,5-dimethylpyrrole with a suitable benzoic acid derivative. One common method is the condensation reaction between 2,5-dimethylpyrrole and 2-hydroxybenzoic acid under acidic or basic conditions. The reaction may require a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

化学反应分析

Types of Reactions

5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.

科学研究应用

Biochemical Applications

Monoclonal Antibody Production

Recent studies have highlighted the role of 5-(2,5-dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid in enhancing monoclonal antibody production. Research published in PLoS ONE found that this compound improved the productivity of recombinant Chinese hamster ovary cells, which are widely used for producing therapeutic proteins. The compound was shown to suppress cell growth while increasing the cell-specific glucose uptake rate and intracellular adenosine triphosphate levels during antibody production. This dual effect not only boosts yield but also helps control critical quality attributes such as the galactosylation of N-linked glycans on antibodies .

Synthetic Organic Chemistry

Building Block for Complex Molecules

The structural features of this compound make it a valuable building block in synthetic organic chemistry. Its functional groups—specifically the carboxylic acid and hydroxy group—allow for various chemical modifications. This versatility enables chemists to design compounds with specific properties, such as novel optical or electronic characteristics. The substituted pyrrole ring can influence the stability and hue of colorants, making this compound suitable for applications in textiles, inks, and coatings .

Material Science

Potential Use in Organic Dyes

Due to its unique chemical structure, this compound has potential applications in the development of organic dyes. The specific substitution pattern on the pyrrole ring can lead to variations in color stability and intensity, which are critical factors in dye formulation for various industries including textiles and printing .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

作用机制

The mechanism of action of 5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to various biological effects. For example, it may bind to active sites of enzymes, blocking their activity and resulting in therapeutic outcomes.

相似化合物的比较

5-Bromo-2-(2,5-dimethyl-pyrrol-1-yl)benzoic acid (CAS 340311-70-8)

- Molecular Formula: C₁₃H₁₂BrNO₂

- Key Differences :

- Substitution pattern: Bromine at position 5 of the benzene ring; pyrrole at position 2.

- Functional groups: Lacks the 2-hydroxy group, replaced by a bromine atom.

- Implications: The bromine atom increases molecular weight (294.15 g/mol vs.

2-Hydroxy-4-(1H-pyrrol-1-yl)benzoic acid (CAS 35580-52-0)

- Molecular Formula: C₁₁H₉NO₃

- Key Differences :

- Substitution pattern: Pyrrole at position 4 of the benzene ring; lacks dimethyl groups on the pyrrole.

- Functional groups: Retains the 2-hydroxy group but positions the pyrrole differently.

- Implications : The absence of pyrrole methyl groups and altered substitution position may diminish steric hindrance and affect binding specificity in biological systems .

Halogen-Substituted Analogs

2-Chloro-5-(2,5-dimethyl-pyrrol-1-yl)benzoic acid

- Molecular Formula: C₁₃H₁₂ClNO₂

- Key Differences :

- Substitution pattern: Chlorine replaces the hydroxyl group at position 2.

- Implications : The electron-withdrawing chlorine atom increases acidity (pKa) compared to DMPHBA and may reduce solubility in aqueous environments. This compound’s safety data sheet (SDS) highlights distinct handling requirements due to its reactivity .

Functionalized Derivatives

5-(Acetylamino)-2-(2,5-dimethyl-pyrrol-1-yl)benzoic acid (CAS 332898-63-2)

- Molecular Formula : C₁₅H₁₆N₂O₃

- Key Differences: Substitution pattern: Acetylamino group at position 5; pyrrole at position 2.

Complex Pyrrole Derivatives

5-[3-Benzoyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-2-hydroxybenzoic acid

- Molecular Formula : C₂₅H₁₇N₂O₇

- Key Differences :

- Substitution pattern: A highly substituted pyrrole ring with benzoyl, nitro, and hydroxyl groups.

- Implications : The additional substituents increase structural complexity and molecular weight (469.41 g/mol), likely influencing solubility and biological activity. This compound’s extended π-system may enhance interactions with aromatic protein residues .

生物活性

5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid (commonly referred to as DM-PBA) is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₉N₁O₃

- Molecular Weight : 203.19 g/mol

- Boiling Point : Approximately 429.7°C

- pKa : 2.46

These properties indicate that DM-PBA has a carboxylic acid functional group and a pyrrole ring, which may contribute to its biological activity by allowing various chemical modifications.

Research indicates that compounds in the pyrrole class, including DM-PBA, can interact with various biological targets. Notably, they have been identified as EPH receptor inhibitors. EPH receptors are critical in mediating cell signaling processes related to development and disease.

- Inhibition of EPH Receptors : Initial studies reported that DM-PBA derivatives could inhibit the binding of ephrin A5 to the EPHA2 receptor with IC50 values ranging from 33 μM to over 2000 μM depending on assay conditions . This suggests that while the compound may exhibit some inhibitory activity, its effectiveness can vary significantly based on experimental parameters.

- Potential for Polymer Formation : It has been observed that upon exposure to air, DM-PBA can undergo oxidation and polymerization, leading to more active forms that may exhibit enhanced biological effects . This transformation complicates the interpretation of its biological activity and highlights the need for careful handling during experiments.

Antiproliferative Effects

Several studies have explored the antiproliferative effects of DM-PBA on cancer cell lines:

- Cell Line Studies : In vitro assays demonstrated that DM-PBA exhibits significant growth inhibition against various human cancer cell lines. For instance, in a study involving human umbilical vein endothelial cells (HUVECs), the IC50 value was found to be approximately 14 μM, indicating a more potent effect in this context compared to other cell lines .

Case Studies

- Study on EPH Kinases : A study by Hahn and Desrosiers highlighted discrepancies in the potency of DM-PBA derivatives as EPH receptor inhibitors. While initial reports suggested low micromolar inhibition, subsequent tests revealed much higher IC50 values under different assay conditions . This inconsistency emphasizes the importance of context in evaluating drug efficacy.

- Polymer Activity : The formation of polymers from DM-PBA has been linked to unexpected biological activities. These polymers may possess unique properties that contribute to the compound's overall biological profile .

Research Findings Summary

| Study Reference | Biological Activity | Key Findings |

|---|---|---|

| Hahn & Desrosiers (2014) | EPH Receptor Inhibition | IC50 values ranged from 33 μM to >2000 μM depending on conditions; significant activity observed in HUVECs at 14 μM |

| Polymer Formation Study | Enhanced Activity | Air exposure leads to oxidation and polymerization, creating more active forms |

| General Antiproliferative Studies | Cancer Cell Lines | Significant growth inhibition noted across multiple human cancer cell lines |

常见问题

Basic Questions

Q. What are the optimized synthetic routes for 5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid and its derivatives?

- Methodological Answer : The compound and its derivatives are synthesized via base-assisted cyclization or coupling reactions. For example, pyrrole-substituted benzoic acid derivatives can be prepared by reacting hydroxy-pyrrol-2-one intermediates with aromatic amines or phenols under controlled conditions. Key steps include column chromatography (e.g., ethyl acetate/petroleum ether gradients) and recrystallization (e.g., ethanol) to purify products. Yields typically range from 44% to 86%, depending on substituent reactivity and purification efficiency . For analogous compounds, coupling agents like HBTU and DIPEA in DMF are used to facilitate hydrazide formation, followed by spectral validation .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : Structural confirmation relies on a combination of:

- 1H/13C NMR : To identify proton environments and carbon frameworks (e.g., aromatic protons at δ 6.5–8.0 ppm, carbonyl carbons at ~165–170 ppm) .

- FTIR : For detecting functional groups like hydroxyl (3200–3500 cm⁻¹) and carboxylic acid (1680–1720 cm⁻¹) .

- HRMS : To verify molecular weight and fragmentation patterns (e.g., [M-H]⁻ peaks with <1 ppm error) .

Q. What are the key physicochemical parameters (e.g., logP, polar surface area) of this compound, and how are they calculated?

- Methodological Answer : Computational tools predict properties such as:

- XlogP : ~2.2 (indicating moderate hydrophobicity) .

- Topological Polar Surface Area (TPSA) : ~64.4 Ų, calculated based on oxygen and nitrogen atoms in the structure .

- Rotatable bonds : 3, influencing molecular flexibility . These parameters are derived using software like ACD/Labs Percepta .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields for derivatives of this compound?

- Methodological Answer : Yield discrepancies often arise from variations in reaction conditions (e.g., temperature, solvent purity) or purification efficacy. For example, derivatives with electron-withdrawing substituents (e.g., 4-chlorophenyl in compound 15m) show lower yields (46%) due to steric hindrance, while electron-donating groups (e.g., 4-methoxyphenyl in 15l) improve yields (86%) . Systematic optimization of stoichiometry, reaction time, and purification protocols (e.g., gradient elution in chromatography) is critical .

Q. What computational strategies are employed to predict the bioactivity of derivatives of this compound?

- Methodological Answer : Molecular docking and SAR studies using software like Discovery Studio assess interactions with biological targets. For example, hydrazide derivatives (e.g., 5a–n) are docked into enzyme active sites (e.g., IspD in the MEP pathway) to evaluate binding affinities. Parameters such as hydrogen bonding, π-π stacking, and steric complementarity are analyzed to prioritize compounds for in vitro testing .

Q. What experimental design considerations are critical for ensuring reproducibility in the synthesis of complex pyrrole-substituted benzoic acid derivatives?

- Methodological Answer : Key factors include:

- Reagent quality : Anhydrous solvents and freshly distilled amines minimize side reactions .

- Temperature control : Reactions conducted under nitrogen at 60–80°C prevent decomposition of heat-sensitive intermediates .

- Degradation mitigation : Continuous cooling during prolonged experiments (e.g., 9-hour syntheses) stabilizes organic compounds against thermal degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。